molecular formula C18H18N2O6 B12807343 4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 28493-86-9

4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B12807343
CAS No.: 28493-86-9
M. Wt: 358.3 g/mol
InChI Key: KRQFWXDSIWPJRF-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitrophenyl group attached to a butanoate ester, which is further linked to a benzyloxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the esterification of 4-nitrophenol with 4-{[(benzyloxy)carbonyl]amino}butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate primarily involves its hydrolysis to release 4-nitrophenol and 4-{[(benzyloxy)carbonyl]amino}butanoic acid. The hydrolysis can be catalyzed by esterases, which are enzymes that cleave ester bonds. The released 4-nitrophenol can then participate in further biochemical reactions, while the 4-{[(benzyloxy)carbonyl]amino}butanoic acid can be deprotected to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate: Similar structure with an isoleucine moiety instead of butanoate.

    4-Nitrophenyl ((benzyloxy)carbonyl)-L-leucinate: Contains a leucine moiety.

    4-Nitrophenyl ((benzyloxy)carbonyl)glycinate: Features a glycine moiety.

Uniqueness

4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific butanoate ester linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxycarbonyl-protected amino group also allows for selective deprotection and functionalization in synthetic applications.

Properties

CAS No.

28493-86-9

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

(4-nitrophenyl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C18H18N2O6/c21-17(26-16-10-8-15(9-11-16)20(23)24)7-4-12-19-18(22)25-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,22)

InChI Key

KRQFWXDSIWPJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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